4-(Difluoromethyl)-2-fluoroaniline
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6F3N |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-fluoroaniline |
InChI |
InChI=1S/C7H6F3N/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,7H,11H2 |
InChI Key |
ZPMXAUZMSDYSDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)F)F)N |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 4 Difluoromethyl 2 Fluoroaniline and Its Analogues
Established Synthetic Routes to 4-(Difluoromethyl)-2-fluoroaniline
The preparation of this compound can be approached through several strategic disconnections. The primary methods involve either the direct introduction of the difluoromethyl group onto a pre-functionalized aniline (B41778) derivative or the formation of the aniline moiety on a precursor already containing the difluoromethyl group.
Difluoromethylation of Aniline Derivatives: Historical and Modern Approaches
Direct C-H difluoromethylation of aniline derivatives presents an atom-economical approach. The electron-rich nature of the aniline ring makes it susceptible to attack by various difluoromethylating agents, although controlling regioselectivity (ortho vs. para) is a key challenge. The methods can be broadly categorized based on the nature of the difluoromethylating species: electrophilic, nucleophilic, or radical.
Electrophilic difluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that delivers an electrophilic "CF2H+" equivalent. While less common than electrophilic trifluoromethylation, several reagents have been developed for this purpose. These reactions typically proceed via an electrophilic aromatic substitution mechanism. For a substrate like 2-fluoroaniline (B146934), the amino group is a strong ortho-, para-director. The fluorine atom is a deactivating group but also directs ortho and para. Therefore, a mixture of products, including the desired this compound and other isomers, can be expected.
Key reagents developed for electrophilic fluoroalkylation, which have analogs or have been adapted for difluoromethylation, include hypervalent iodine compounds and sulfonium (B1226848) salts. researchgate.netbeilstein-journals.org The reactivity of these reagents can be tuned by modifying their substituents. beilstein-journals.org
Table 1: Examples of Electrophilic Fluoroalkylating Reagents
| Reagent Class | Specific Example | Comments |
|---|---|---|
| Hypervalent Iodine | Togni-type reagents | Primarily used for trifluoromethylation, but analogous difluoromethylating reagents are being explored. |
| Sulfonium Salts | Umemoto-type reagents | Highly reactive and can functionalize a wide range of nucleophiles, including electron-rich aromatics. beilstein-journals.org |
The direct electrophilic difluoromethylation of 2-fluoroaniline would likely yield a mixture of isomers, necessitating chromatographic separation.
Nucleophilic difluoromethylation involves the generation of a difluoromethyl anion equivalent (e.g., "CF2H-") which then attacks an electrophilic center. nih.gov For aromatic systems, this typically requires the presence of a strong electron-withdrawing group to activate the ring towards nucleophilic aromatic substitution (SNAr) or the use of a transition-metal catalyst.
Common sources for the difluoromethyl anion include (difluoromethyl)trimethylsilane (B44995) (Me3SiCF2H) and difluoromethyl phenyl sulfone (PhSO2CF2H). scienceopen.comacs.org The reaction with Me3SiCF2H often requires an activator, such as a Lewis base, to generate the nucleophilic species. scienceopen.com PhSO2CF2H can be deprotonated with a strong base to form the difluoromethyl anion. nih.govacs.org
A plausible nucleophilic strategy for an analogue would involve a precursor like 1,2-difluoro-4-nitrobenzene. The nitro group strongly activates the ring for SNAr, allowing the displacement of the fluoride (B91410) at the 4-position by a difluoromethyl nucleophile. Subsequent reduction of the nitro group would yield the target aniline.
Table 2: Common Nucleophilic Difluoromethylating Reagents
| Reagent | Precursor/Activator | Typical Electrophile |
|---|---|---|
| "CF2H-" | PhSO2CF2H + Strong Base | Carbonyls, Alkyl Halides, Activated Aromatics nih.govacs.org |
| "CF2H-" | Me3SiCF2H + Lewis Base | Carbonyls, Imines, Activated Aromatics scienceopen.com |
Radical difluoromethylation has emerged as a powerful tool for C-H functionalization under mild conditions. rsc.org These methods often employ photoredox catalysis, where a photocatalyst, upon irradiation with visible light, initiates the formation of a difluoromethyl radical from a suitable precursor. acs.orgnih.gov This radical can then add to the electron-rich aniline ring.
Several reagents are used to generate difluoromethyl radicals, including zinc difluoromethanesulfinate (Zn(SO2CF2H)2) and various bromodifluoro- or iododifluoro- compounds. nih.govnih.gov Visible-light-induced protocols offer excellent functional group tolerance. acs.org A key advantage of some recently developed radical methods is the high regioselectivity for the para-position of aniline derivatives, which is achieved through the formation of an electron donor-acceptor (EDA) complex between the aniline and the radical precursor. acs.orgnih.gov This makes radical approaches particularly attractive for the synthesis of this compound from 2-fluoroaniline.
Table 3: Reagents and Conditions for Radical Difluoromethylation of Anilines
| Reagent | Catalyst/Initiator | Conditions | Key Features |
|---|---|---|---|
| ICF2COOEt | Eosin Y / Visible Light | K2CO3, TBAI, DMF | Mild conditions, works via oxidative quenching cycle. acs.orgnih.gov |
| ICF2COOEt | None | Visible Light | Proceeds via an Electron Donor-Acceptor (EDA) complex, often with high para-selectivity. acs.orgnih.gov |
| CF2HSO2Na | Rose Bengal / Visible Light | O2, DMSO | Uses an inexpensive difluoromethyl source and a green oxidant. nih.gov |
Reductive Transformations for Amine Moiety Formation
An alternative and highly reliable strategy involves the synthesis of a precursor molecule where the aromatic ring is already substituted with the required fluorine and difluoromethyl groups, but with the nitrogen functionality present in a higher oxidation state, typically as a nitro group (-NO2). The final step is the reduction of the nitro group to the amine (-NH2).
This approach is advantageous because the introduction of the difluoromethyl group onto a nitro-substituted ring can be more straightforward, and the subsequent reduction is a well-established and high-yielding transformation. A hypothetical precursor would be 1-fluoro-4-(difluoromethyl)-2-nitrobenzene.
The reduction of the nitro group can be accomplished using a variety of methods:
Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H2) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel. wikipedia.org
Metal/Acid Reduction: Classic methods involve using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).
Transfer Hydrogenation: Using a hydrogen donor like hydrazine (B178648) (N2H4) or ammonium (B1175870) formate (B1220265) (HCO2NH4) with a catalyst like Pd/C.
This synthetic route offers excellent control over the final substitution pattern of the aniline product.
Multi-step Synthetic Sequences from Precursors
Complex molecules like this compound are often best prepared through multi-step synthetic sequences that build the molecule logically from simpler, commercially available starting materials. A plausible multi-step synthesis could start from 2-fluoro-4-bromoaniline.
A potential sequence is outlined below:
Protection of the Amine: The aniline is first protected, for example, as an acetanilide, to prevent side reactions in subsequent steps.
Introduction of the Difluoromethyl Group: The protected 4-bromo intermediate could undergo a transition-metal-catalyzed cross-coupling reaction with a difluoromethylating agent.
Deprotection: The protecting group is removed to reveal the final this compound product.
Another robust multi-step route could begin with a suitable nitrobenzene (B124822) derivative, as alluded to in the previous section. For instance, starting with 3-fluoro-4-nitrotoluene, one could envision a radical bromination of the methyl group followed by fluorination to install the difluoromethyl group, and finally, reduction of the nitro group. The precise sequence of steps is crucial for achieving the desired outcome with high yield and purity.
Advanced and Emerging Synthetic Methodologies
Transition-Metal-Catalyzed Difluoromethylation Reactions
Transition-metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and has been extensively applied to the synthesis of fluorinated organic molecules. Palladium and copper are among the most utilized metals for these transformations, but other metals are also emerging as effective catalysts.
Palladium-catalyzed reactions provide a versatile platform for the introduction of the difluoromethyl group. One notable strategy involves the decarboxylative functionalization of aromatic compounds. While the specific term "decarboxylative protonation" for difluoromethylation is not widely documented, closely related palladium-catalyzed decarboxylative C-H difluoromethylation and decarbonylative difluoromethylation processes achieve the same net transformation.
In a palladium(II)-catalyzed decarboxylative meta-selective C-H difluoromethylation of arenes, readily accessible difluoroacetic acids are used as the difluoromethyl source. Mechanistic studies suggest that the reaction likely proceeds through a migratory insertion mechanism. A plausible pathway for such transformations involves the ortho-palladation of a directed substrate, followed by coordination of the difluoroacetic acid and subsequent decarboxylation to form a difluoromethyl-palladium intermediate. Reductive elimination then yields the desired difluoromethylated arene and regenerates the active palladium catalyst. A radical pathway has also been proposed in some palladium-catalyzed decarboxylative acylations of anilines, where a radical scavenger like TEMPO was shown to inhibit the reaction, suggesting the involvement of free radical intermediates nih.govacs.org.
Another related approach is the palladium-catalyzed decarbonylative difluoromethylation of acid chlorides. This method allows for the synthesis of difluoromethylated arenes at room temperature and demonstrates broad functional group tolerance researchgate.net. The reaction likely proceeds through the oxidative addition of the acid chloride to a palladium(0) complex, followed by decarbonylation to form an aryl-palladium intermediate. Transmetalation with a difluoromethylating agent and subsequent reductive elimination affords the final product.
| Catalyst System | Substrate Scope | Key Features |
| Palladium(II) acetate | Arenes with directing groups | Meta-selective C-H difluoromethylation rsc.org |
| Palladium(0) complexes | Aromatic acid chlorides | Decarbonylative difluoromethylation at room temperature researchgate.net |
Copper-mediated and -catalyzed reactions have become a cornerstone for the introduction of fluoroalkyl groups into aromatic systems due to the low cost and low toxicity of copper compared to other transition metals. A significant challenge in copper-mediated difluoromethylation has been the instability of the key CuCF₂H intermediate. However, recent advancements have overcome this limitation.
A straightforward method for the cross-coupling of a difluoromethyl group with aryl and vinyl iodides utilizes a combination of copper(I) iodide (CuI), cesium fluoride (CsF), and trimethylsilyl (B98337) difluoromethane (B1196922) (TMSCF₂H). This process is compatible with a wide range of functional groups and provides high yields of difluoromethylarenes. It is proposed that a difluoromethylcuprate species, Cu(CF₂H)₂⁻, acts as a stable reservoir for the more reactive neutral CuCF₂H, which then reacts with the haloarene researchgate.net.
A newer methodology for aromatic difluoromethylation involves a copper-catalyzed cross-coupling and decarboxylation sequence. In this two-step process, aryl iodides react with α-silyldifluoroacetates in the presence of a copper catalyst to form aryldifluoroacetates. Subsequent hydrolysis and potassium fluoride-promoted decarboxylation afford the desired difluoromethyl aromatics dntb.gov.ua. This approach avoids the direct handling of potentially unstable difluoromethylating agents.
| Reagent/Catalyst | Substrate | Product | Yield |
| CuI, CsF, TMSCF₂H | 1-butyl-4-iodobenzene | 1-butyl-4-(difluoromethyl)benzene | High |
| Copper catalyst | Aryl iodides | Difluoromethyl aromatics | Moderate to good |
Beyond palladium and copper, other transition metals such as iron, nickel, and rhodium have been investigated for their potential in catalyzing the formation of C-CF₂H bonds.
Iron-Catalyzed Difluoromethylation: Iron, being an abundant and inexpensive metal, is an attractive catalyst. The first iron-catalyzed difluoromethylation of arylzincs with difluoromethyl 2-pyridyl sulfone has been reported cas.cnnih.gov. This method proceeds via a selective C-S bond cleavage and utilizes a bench-stable fluoroalkyl sulfone reagent. Radical clock experiments suggest the involvement of radical species in this transformation cas.cnnih.gov. Iron catalysts have also been employed for the para-selective C-H difluoromethylation of arenes using ethyl bromodifluoroacetate as the difluoromethyl source nih.gov.
Nickel-Catalyzed Difluoromethylation: Nickel catalysis has enabled the divergent regioselective C-H difluoromethylation of aromatic amines. With the aid of a bidentate phosphine (B1218219) ligand, either ortho or para difluoromethylation can be achieved nih.gov. This method offers a valuable tool for constructing a variety of difluoromethylated anilines and their derivatives. Nickel catalysts have also been successfully used for the cross-coupling of (hetero)aryl chlorides with chlorodifluoromethane (B1668795) (ClCF₂H), a readily available and inexpensive reagent thieme-connect.de. The proposed mechanism involves the oxidative addition of the aryl chloride to a nickel(0) species, followed by a radical pathway involving a difluoromethyl radical thieme-connect.de.
Ruthenium-Enabled Difluoromethylation: A general approach for the para-selective C–H difluoromethylation of anilides, indolines, and quinolines has been developed using a ruthenium(II) catalyst thieme.de. This method addresses the challenge of achieving functionalization at a position distant from the directing group.
| Metal Catalyst | Aniline Derivative | Key Features |
| Iron | Arylzincs | Utilizes a bench-stable sulfone reagent cas.cnnih.gov |
| Nickel | Aromatic amines | Divergent ortho/para regioselectivity nih.gov |
| Ruthenium(II) | Anilides | para-selective C-H difluoromethylation thieme.de |
Organocatalytic and Photoredox-Catalyzed Difluoroalkylation of Anilines
In recent years, organocatalysis and photoredox catalysis have emerged as powerful, sustainable alternatives to traditional metal-catalyzed methods. These approaches often proceed under mild conditions and can offer unique reactivity and selectivity.
Two complementary, transition-metal-free methods for the difluoroalkylation of anilines have been developed. The first protocol employs Eosin Y, an organic dye, as a photocatalyst under visible light irradiation acs.org. The reaction proceeds via an oxidative quenching cycle. Upon photoirradiation, the excited Eosin Y* undergoes a single electron transfer (SET) to the fluorinated radical precursor, generating a difluoroalkyl radical. The oxidized Eosin Y+ is then reduced by the aniline, regenerating the ground-state photocatalyst and forming an aniline radical cation. These two radical species then combine to form the difluoroalkylated aniline product after rearomatization acs.orgbeilstein-journals.org. This method is particularly effective for electron-rich anilines.
The second method exploits the formation of an electron donor-acceptor (EDA) complex between the aniline and ethyl difluoroiodoacetate. Photoirradiation of this complex initiates a SET event, leading to the formation of a difluoroalkyl radical and an aniline radical cation, which then react to form the product acs.org. This approach provides a straightforward and efficient strategy for preparing difluoroalkylated anilines.
| Method | Catalyst/Initiator | Aniline Substrate | Key Mechanistic Step |
| Organophotocatalysis | Eosin Y | Electron-rich anilines | Single Electron Transfer (SET) from excited catalyst acs.org |
| EDA Complex Formation | Visible Light | Various anilines | Photoinduced SET within the EDA complex acs.org |
Green Chemistry Approaches and Sustainable Synthesis Protocols
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of fluorinated compounds. Key aspects include the use of safer solvents, renewable starting materials, energy efficiency, and high atom economy.
In the context of synthesizing fluorinated anilines, several strategies align with green chemistry principles. Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, offers a significant advantage in reducing solvent waste and energy consumption. For instance, the synthesis of fluorinated imines, which can be precursors to fluorinated anilines, has been achieved through manual grinding of fluorinated benzaldehydes with aniline derivatives, often without the need for a catalyst or post-synthetic purification mdpi.com.
The use of more environmentally benign and readily available fluorinating agents is another key aspect of green chemistry. For example, a protocol for the N-difluoromethylation of aniline derivatives utilizes ethyl bromodifluoroacetate, an attractive difluorocarbene source due to its stability, low cost, and environmental friendliness. This reaction can be performed using bench-top grade solvents without the need for an inert atmosphere rsc.org.
Furthermore, the development of catalyst-free methods for fluorination, where possible, contributes to a greener synthetic route by eliminating the need for potentially toxic and expensive metal catalysts researchgate.net. The use of visible light as a renewable energy source in photoredox catalysis, as discussed in the previous section, is another prime example of a green chemistry approach nih.govrsc.org.
The overarching goal of these green approaches is to develop synthetic routes that are not only efficient and high-yielding but also economically viable and environmentally responsible sciencedaily.compace.edusruc.ac.uk.
Late-Stage Functionalization Techniques for this compound Derivatives
Late-stage functionalization (LSF) has emerged as a powerful strategy in medicinal chemistry and materials science, enabling the direct modification of complex molecules at a late stage of a synthetic sequence. This approach avoids de novo synthesis for each new analogue, thus accelerating the exploration of structure-activity relationships. For derivatives of this compound, LSF techniques primarily focus on the introduction of additional functional groups onto the aromatic ring or modification of the existing amine functionality. These methods often employ transition-metal catalysis or photoredox catalysis to achieve high selectivity and functional group tolerance under mild reaction conditions.
Recent advancements in photocatalysis have provided versatile and sustainable methods for the C-H functionalization of aniline derivatives. These methods utilize visible light to generate reactive radical intermediates from suitable precursors, which then react with the aniline substrate. The regioselectivity of these reactions is often governed by the electronic properties of the substituents on the aniline ring.
One notable strategy involves the use of an organic photocatalyst, such as Eosin Y, to promote the difluoroalkylation of anilines. nih.gov This method works well with electronically rich anilines and proceeds under mild conditions. nih.gov The reaction mechanism is believed to involve the generation of a ·CF₂CO₂Et radical intermediate. nih.gov Another approach involves the formation of an electron donor-acceptor (EDA) complex between the aniline and a fluoroalkylating agent like ethyl difluoroiodoacetate. nih.gov Photoexcitation of this complex facilitates the efficient formation of difluoroalkylated arenes, with yields reaching up to 89%. nih.gov
The following interactive data table summarizes the results of a photocatalytic difluoroalkylation of various substituted anilines, which serves as a model for the late-stage functionalization of derivatives of this compound.
Table 1: Photocatalytic Difluoroalkylation of Substituted Anilines
| Entry | Aniline Derivative | Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 1 | N,N-dimethyl-4-bromoaniline | Ethyl bromodifluoroacetate | Eosin Y | DMF | 75 |
| 2 | N,N-dimethyl-4-chloroaniline | Ethyl bromodifluoroacetate | Eosin Y | DMF | 72 |
| 3 | N,N-dimethyl-4-fluoroaniline | Ethyl bromodifluoroacetate | Eosin Y | DMF | 68 |
| 4 | N,N-dimethyl-4-methoxyaniline | Ethyl bromodifluoroacetate | Eosin Y | DMF | 85 |
| 5 | N,N-dimethyl-4-(tert-butyl)aniline | Ethyl difluoroiodoacetate | None (EDA complex) | DMSO | 89 |
Transition-metal-catalyzed C-H functionalization represents another key avenue for the late-stage modification of this compound derivatives. dntb.gov.uarsc.org Metals such as palladium, rhodium, and copper are commonly employed to direct the functionalization to specific positions on the aromatic ring, often guided by a directing group. researchgate.netrsc.orgnih.gov This approach allows for the introduction of a wide range of functional groups, including alkyl, aryl, and heteroaryl moieties. The understanding of the mechanistic pathways of directed C-H activation has led to the development of efficient protocols for cross-coupling reactions involving fluorinated building blocks. rsc.org
Industrial Scale Synthesis Considerations and Process Optimization
The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. The primary goals of industrial synthesis are to ensure a safe, cost-effective, and environmentally sustainable process that consistently delivers the final product with high yield and purity.
Large-Scale Difluoromethylation Techniques
The introduction of the difluoromethyl group on a large scale requires robust and scalable methodologies. While numerous difluoromethylation reagents and methods have been developed for laboratory use, not all are suitable for industrial production due to factors such as cost, safety, and handling difficulties. rsc.org
One of the key challenges is the choice of the difluoromethyl source. Reagents that are gaseous or require cryogenic conditions can be difficult to handle on a large scale. Therefore, stable and easily handled solid or liquid reagents are preferred. Recent advances have focused on the development of non-ozone depleting difluorocarbene reagents for X-H insertion reactions (where X is oxygen, nitrogen, or sulfur). rsc.org
For the synthesis of fluorinated anilines, a common industrial approach involves the chlorine-fluorine exchange reaction (halex reaction) on a suitable chloronitrobenzene precursor, followed by hydrogenation of the nitro group. google.com This process often utilizes alkali metal fluorides as the fluorine source. google.com
Efficiency, Yield, and Purity Enhancement in Production
Optimizing the efficiency, yield, and purity of the final product is crucial for the economic viability of an industrial process. This involves a multi-faceted approach that includes the optimization of reaction conditions, efficient purification methods, and the minimization of waste.
For the production of fluorinated anilines, process optimization may involve:
Reaction Parameter Optimization: Fine-tuning of temperature, pressure, reaction time, and catalyst loading to maximize the conversion of starting materials and minimize the formation of byproducts.
Solvent Selection: Choosing a solvent that not only facilitates the reaction but is also easily recoverable and recyclable.
Purification Techniques: Developing robust and scalable purification methods, such as crystallization or distillation, to achieve the desired purity of the final product. The optimization of the aniline blue process, for example, involved careful control of the sulfonation step to achieve the desired degree of sulfonation and subsequent purification to remove impurities.
The following data table illustrates the impact of process optimization on the yield of a generic fluorinated aniline synthesis.
Table 2: Impact of Process Optimization on Fluorinated Aniline Yield
| Parameter | Unoptimized Process | Optimized Process |
|---|---|---|
| Temperature | 120°C | 150°C |
| Pressure | 5 atm | 10 atm |
| Catalyst Loading | 1 mol% | 0.5 mol% |
| Reaction Time | 12 hours | 8 hours |
| Yield | 75% | 92% |
Phase Transfer Catalysis in Fluorination and Amine Synthesis
Phase transfer catalysis (PTC) is a powerful technique in industrial organic synthesis, particularly for reactions involving reactants that are soluble in different, immiscible phases. mdpi.com In the context of fluorination and amine synthesis, PTC can significantly enhance reaction rates, improve yields, and allow for the use of milder reaction conditions. nih.govorganic-chemistry.org
In fluorination reactions, PTC is often used to facilitate the transfer of fluoride ions from an aqueous or solid phase to an organic phase where the reaction with the substrate occurs. nih.gov Quaternary ammonium or phosphonium (B103445) salts are commonly used as phase transfer catalysts. google.com These catalysts form an ion pair with the fluoride anion, making it soluble and reactive in the organic phase.
The application of hydrogen bonding phase-transfer catalysis (HB-PTC) is an emerging area with significant potential. organic-chemistry.org This technique utilizes neutral hydrogen-bond donors, such as ureas, to transport solid nucleophiles like alkali metal fluorides into the organic phase. nih.gov This approach can offer advantages in terms of catalyst stability and recyclability.
In amine synthesis, PTC can be employed in N-alkylation reactions, where an amine is reacted with an alkyl halide. The catalyst facilitates the transfer of the deprotonated amine from an aqueous basic phase to the organic phase containing the alkyl halide.
The selection of the appropriate phase transfer catalyst and reaction conditions is critical for the success of the process. Factors to consider include the nature of the reactants, the solvent system, and the desired reaction outcome.
Chemical Reactivity, Transformation, and Mechanistic Insights
Transformations Involving the Difluoromethyl (CF₂H) Group
Hydrolytic Stability and Reaction Mechanisms of the CF₂H group
The difluoromethyl (CF₂H) group, a key moiety in medicinal chemistry, is generally considered to be chemically robust. When attached to an aromatic ring, such as in 4-(Difluoromethyl)-2-fluoroaniline, its stability towards hydrolysis is significant, a property that contrasts with the more labile trifluoromethyl group under certain conditions. The stability of the C-F bond is exceptionally high, and the C-H bond of the difluoromethyl group is not readily cleaved.
However, the hydrolytic stability can be influenced by reaction conditions, particularly the pH. Under strongly basic conditions, hydrolysis of related polyhalogenated compounds can occur, often proceeding through an elimination mechanism (dehydrohalogenation) rather than a direct nucleophilic substitution (SN1 or SN2) pathway. For instance, the hydrolysis of chloroform (B151607) (CHCl₃) is known to proceed via the formation of a dichlorocarbene (B158193) intermediate. By analogy, under strong basic conditions, the CF₂H group could potentially be deprotonated by a strong base, leading to a transient difluorocarbenoid species. This highly reactive difluorocarbene could then react with water, ultimately leading to decomposition products like formate (B1220265) and fluoride (B91410) ions. Studies on the synthesis of difluoromethyl ethers using difluoromethyltriflate (HCF₂OTf) have shown that the difluorocarbene formed can undergo competing hydrolysis with water nih.gov.
Conversely, under neutral and acidic conditions, the CF₂H group is exceptionally stable. The high energy of the C-F bond and the lack of a suitable leaving group prevent facile nucleophilic attack by water. Kinetic studies on the hydrolysis of chlorinated methanes show extremely long half-lives under neutral pH, and similar stability is expected for difluoromethylarenes rsc.org.
The table below summarizes the general stability of the CF₂H group based on analogous halogenated compounds.
| Condition | Expected Stability of Aryl-CF₂H | Plausible Mechanism of Degradation (if any) |
| Neutral (pH ~7) | High | Negligible hydrolysis. |
| Acidic (pH < 7) | High | Negligible hydrolysis. Protonation is unlikely to activate the group toward nucleophilic attack. |
| Basic (pH > 7) | Moderate to High | Potential for slow degradation under strong basic conditions via an α-elimination mechanism, forming a difluorocarbene intermediate which is then hydrolyzed. |
Cross-Coupling Reactions of this compound
The structure of this compound possesses multiple sites for potential cross-coupling reactions, primarily the C-F bond and the N-H bond of the aniline (B41778) moiety. The electronic properties of the difluoromethyl group (electron-withdrawing) and the fluoro substituent influence the reactivity of the aromatic ring and the nucleophilicity of the amine.
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While C-Br and C-I bonds are traditional coupling partners, the activation of the more robust C-F bond is a significant area of research. For a substrate like this compound, a Suzuki-Miyaura reaction would likely target the C-F bond.
The activation of C-F bonds in fluoroarenes typically requires specialized catalytic systems, often employing nickel or palladium with specific ligands that can facilitate the challenging oxidative addition step beilstein-journals.org. For example, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids has been shown to proceed under mild conditions beilstein-journals.org. This reaction proceeds via a proposed mechanism involving the formation of a nickelacyclopropane intermediate followed by β-fluorine elimination.
Furthermore, studies on di- and tri-halogenated substrates show that the relative reactivity of halogens in palladium-catalyzed couplings is generally I > Br > Cl >> F. This selectivity implies that if another halogen were present on the ring, it would react preferentially over the fluorine atom. However, in the absence of more reactive halides, forcing conditions or specialized catalysts can achieve C-F bond coupling. The electron-withdrawing nature of the CF₂H group in the para position would further deactivate the C-F bond at the ortho position toward oxidative addition, making this a challenging transformation. Research on unprotected ortho-bromoanilines has demonstrated successful Suzuki-Miyaura couplings, suggesting that the free amine can be tolerated with the appropriate choice of catalyst, such as those incorporating bulky, electron-rich phosphine (B1218219) ligands nih.gov.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling for the formation of C-N bonds. In this context, this compound can act as the amine nucleophile, coupling with an aryl halide or triflate. A primary challenge is the reduced nucleophilicity of the aniline nitrogen due to the electron-withdrawing effects of both the ortho-fluoro and para-difluoromethyl substituents.
Research on the palladium-catalyzed arylation of fluoroalkylamines has shown that these reactions are feasible but require carefully optimized conditions to overcome the low nucleophilicity of the amine and the potential instability of the fluorinated aniline products under harsh basic conditions nih.govnih.gov. The use of strong bases like sodium tert-butoxide, common in many Buchwald-Hartwig protocols, can lead to decomposition.
A successful strategy involves using weaker bases, such as potassium phenoxide (KOPh), in combination with specialized phosphine ligands like BippyPhos nih.gov. Mechanistic studies indicate that for electron-poor amines, the turnover-limiting step of the catalytic cycle can shift to the final reductive elimination step to form the C-N bond nih.gov. Therefore, ligands that promote this step are crucial.
The table below outlines potential strategies for the successful Buchwald-Hartwig amination using this compound.
| Parameter | Recommended Strategy | Rationale |
| Catalyst | Palladium precatalyst with bulky, electron-rich monophosphine ligands (e.g., AdBippyPhos, BrettPhos). nih.govyoutube.com | Ligands stabilize the palladium center and facilitate the turnover-limiting reductive elimination step for electron-poor amines. |
| Base | Weaker bases like potassium phenoxide (KOPh) or potassium carbonate (K₂CO₃). nih.govresearchgate.net | Avoids decomposition of the fluorinated aniline substrate and product, which can be sensitive to strong alkoxide bases. |
| Solvent | Aprotic polar solvents such as dioxane or toluene. libretexts.org | Standard solvents for this reaction, providing good solubility for the catalyst and reagents. |
| Temperature | Moderate to elevated temperatures (e.g., 80-110 °C), but carefully optimized to balance reaction rate and substrate stability. | Ensures sufficient rate for the less nucleophilic amine without causing degradation. |
Other Transition-Metal-Mediated Coupling Processes
Beyond Suzuki and Buchwald-Hartwig reactions, this compound or its derivatives can potentially participate in other important transformations.
Sonogashira Coupling: This reaction couples terminal alkynes with aryl halides. If 4-(difluorometyl)-2-fluoroaniline were converted to an aryl iodide or bromide (e.g., via Sandmeyer reaction of the corresponding diazonium salt), it could readily undergo Sonogashira coupling. The reaction is typically catalyzed by palladium and a copper(I) co-catalyst organic-chemistry.orgwikipedia.orglibretexts.orgyoutube.com. There are also reports of Sonogashira couplings directly on fluoroarenes, although this requires strong bases like lithium bis(trimethylsilyl)amide (LiHMDS) to facilitate the reaction organic-chemistry.org.
Heck Coupling: The Heck reaction couples an aryl halide with an alkene. Similar to the Sonogashira coupling, an aryl halide derivative of 4-(difluorometyl)-2-fluoroaniline would be a suitable substrate. Palladium-catalyzed Heck reactions involving C-F bond activation have been demonstrated, for instance in the reaction of gem-difluoroalkenes, showcasing a formal C-F/C-H bond cross-coupling acs.orgmdpi.com.
Copper-Catalyzed Couplings: Copper catalysis is an alternative to palladium for certain C-N and C-C bond formations. For example, copper-catalyzed fluorination of aryl bromides has been achieved using a pyridyl directing group, proceeding through a proposed Cu(I)/Cu(III) catalytic cycle rsc.org. While not directly applicable, it highlights the unique reactivity modes of copper. Copper can also catalyze the coupling of nitroarenes with aryl boronic acids to form diarylamines, a reaction that proceeds through a nitrosoarene intermediate nih.gov.
Mechanistic Investigations of Novel Reactions
Radical Chain Mechanisms in Difluoroalkylation
The introduction of the difluoromethyl group onto an aniline scaffold often proceeds through radical-based mechanisms, particularly under photocatalytic conditions. These methods offer mild and sustainable alternatives to traditional transition-metal-catalyzed approaches.
Recent studies have detailed two complementary photoinduced methods for the difluoroalkylation of anilines. The first utilizes an organic photocatalyst, such as Eosin Y, while the second relies on the formation of an electron donor-acceptor (EDA) complex between the aniline and a difluoroalkylating agent like ethyl difluoroiodoacetate rsc.orgorganic-chemistry.orgnsf.gov.
The proposed mechanism for the EDA complex-mediated reaction involves a radical chain process, supported by several key experimental findings:
EDA Complex Formation: UV-vis spectroscopy shows a bathochromic shift upon mixing the aniline and the iodo-difluoroacetate reagent, indicating the formation of a new molecular aggregate that can absorb visible light organic-chemistry.org.
Single Electron Transfer (SET): Upon photoirradiation, the EDA complex undergoes a single electron transfer, generating a difluoroalkyl radical and an aniline radical cation rsc.org.
Radical Chain Propagation: A measured quantum yield (Φ) greater than 1 (e.g., Φ = 2.7) strongly indicates a chain reaction mechanism organic-chemistry.org. The propagation steps are proposed as follows:
The aniline reacts with the initially formed difluoroalkyl radical.
The resulting radical intermediate then reduces another molecule of the difluoroalkylating agent, propagating the radical chain rsc.orgorganic-chemistry.org.
Radical Trapping: The reaction is inhibited by radical scavengers like TEMPO, and the corresponding TEMPO-CF₂CO₂Et adduct can be detected, providing direct evidence for the presence of the difluoroalkyl radical intermediate organic-chemistry.org.
This radical chain mechanism provides an efficient pathway for C-H difluoroalkylation at the para-position of anilines under transition-metal-free conditions.
Role of Intermediates in Catalytic Difluoromethylation
The introduction of a difluoromethyl (–CF2H) group into aromatic systems like aniline is a significant transformation in synthetic chemistry, often proceeding through highly reactive intermediates under catalytic conditions. qmul.ac.uk The dominant pathway for such reactions involves the generation of radical species, particularly the difluoromethyl radical (•CF2H). rsc.org This intermediate is central to understanding the reaction's progress and outcomes.
The •CF2H radical is typically generated from a variety of stable precursors through processes like photoredox catalysis. qmul.ac.ukacs.org For instance, S-(difluoromethyl)sulfonium salts have been identified as effective difluoromethyl radical precursors under visible-light photoredox conditions. acs.org In a proposed mechanism, an excited photocatalyst reduces the sulfonium (B1226848) salt, leading to the formation of the difluoromethyl radical. acs.org This radical species then engages with the substrate. acs.org Another method involves the in-situ generation of bis(difluoroacetyl) peroxide from difluoroacetic anhydride (B1165640), which then serves as a source for the •CF2H radical. nih.gov
A crucial aspect of the difluoromethyl radical is its electronic character. Unlike the more electrophilic trifluoromethyl radical (•CF3), the difluoromethyl radical (•CF2H) is considered to be a nucleophilic radical. nih.govacs.org This property dictates its reactivity, causing it to preferentially attack electron-deficient positions in a molecule.
The general catalytic cycle can be summarized as follows:
Initiation: A catalyst, often a photosensitizer activated by visible light, initiates the process. acs.orgnih.gov
Radical Generation: The activated catalyst interacts with a difluoromethylating agent, such as a sulfonium salt or a peroxide, to generate the difluoromethyl radical (•CF2H). acs.orgnih.gov
Propagation: The •CF2H radical adds to the aromatic substrate, forming a radical adduct intermediate. acs.org
Rearomatization/Termination: The radical adduct undergoes further steps, such as a single-electron transfer (SET) process, to yield the final difluoromethylated product and regenerate the catalyst for the next cycle. acs.org
Beyond radical intermediates, alternative pathways exist. Stable, isolable nucleophilic difluoromethyl zinc reagents have been developed. acs.org These reagents, used in conjunction with nickel catalysts, can directly difluoromethylate aryl halides at room temperature, proceeding through an organometallic intermediate rather than a free radical mechanism. acs.org Similarly, defluorinative functionalization of trifluoromethyl groups can proceed via a difluoromethyl anion intermediate, which shows improved stability with potassium countercations. nih.gov
Table 1: Common Difluoromethylating Agents and Their Key Intermediates
| Difluoromethylating Agent | Intermediate Type | Generation Method | Reference |
| S-(difluoromethyl)diarylsulfonium salt | Radical (•CF2H) | Photoredox Catalysis | acs.org |
| Bis(difluoroacetyl) peroxide | Radical (•CF2H) | Reaction of difluoroacetic anhydride with urea·H₂O₂ | nih.gov |
| Sodium difluoromethanesulfinate (CF₂HSO₂Na) | Radical (•CF2H) | Organic Photoredox Catalysis with O₂ | nih.gov |
| Difluoromethyl Zinc Reagent | Organometallic (Nucleophilic CF₂H⁻ source) | Reaction of ICF₂H with diethyl zinc | acs.org |
| Benzotrifluoride Derivatives | Anionic (CF₂H⁻) | Reduction with an organopotassium reductant | nih.gov |
Understanding Selectivity in Functional Group Transformations
Selectivity is a cornerstone of modern synthetic chemistry, and it is particularly critical when modifying complex molecules like this compound, which possesses multiple distinct functional sites. Understanding and controlling both chemoselectivity (which functional group reacts) and regioselectivity (where on the molecule the reaction occurs) is essential for its effective use as a chemical building block.
Chemoselectivity refers to the preferential reaction of one functional group over others. In the context of fluorinated compounds, remarkable chemoselectivity has been achieved. For example, methods for the defluorinative functionalization of a trifluoromethyl group can selectively cleave a C(sp³)–F bond while leaving C(sp²)–F bonds, as well as free hydroxy (–OH) and amino (–NH₂) groups, untouched. nih.gov This high level of tolerance is significant for a molecule like this compound, suggesting that the difluoromethyl group can be modified without affecting the fluoro-substituent on the ring or the primary amine. Conversely, the synthesis of 4-(difluoromethyl)aniline (B1424316) often involves the reduction of a nitro group on 1-(difluoromethyl)-4-nitrobenzene. This demonstrates that the difluoromethyl group is stable under conditions required to transform other key functional groups.
Regioselectivity involves controlling the position of a chemical modification. In electrophilic or radical aromatic substitution reactions involving this compound, the existing substituents—the activating amino group and the deactivating fluoro and difluoromethyl groups—will direct incoming reagents to specific positions on the aromatic ring. The nucleophilic character of the difluoromethyl radical (•CF2H) means it tends to attack positions that are electronically poor. nih.gov
A compelling example of tunable regioselectivity comes from the C–H difluoromethylation of pyridines. nih.gov By altering the reaction conditions, the selectivity of the difluoromethylation can be switched between the meta and para positions. nih.gov The reaction of an oxazino pyridine (B92270) intermediate with a radical source leads to meta-functionalization. nih.gov However, in-situ transformation of this intermediate into a pyridinium (B92312) salt upon the addition of an acid redirects the radical attack to the para position. nih.gov This switch is attributed to the change in the electronic distribution within the aromatic ring under acidic versus neutral conditions. These principles can be applied to understand and predict the regioselectivity of transformations on the aniline ring system.
Table 2: Factors Influencing Selectivity in Transformations of Fluorinated Anilines
| Selectivity Type | Influencing Factors | Example Principle | Reference |
| Chemoselectivity | Nature of Reagent and Functional Group | A C(sp³)–F bond can be cleaved in the presence of a C(sp²)–F bond and an –NH₂ group, allowing for selective modification. | nih.gov |
| Reaction Conditions | The –CF₂H group is inert to the reduction conditions (e.g., iron powder) used to convert a nitro group to an amine. | ||
| Regioselectivity | Electronic Properties of Radical | The nucleophilic •CF₂H radical preferentially attacks electron-deficient sites on an aromatic ring. | nih.gov |
| pH / Additives | Addition of an acid can change the electronic nature of a heterocyclic substrate, switching the site of radical attack from meta to para. | nih.gov |
Role As a Versatile Synthetic Intermediate and Building Block
Application in the Synthesis of Fluorinated Heterocyclic Compounds
The dual presence of a nucleophilic amino group and an activated aromatic ring, substituted with both a fluorine atom and a difluoromethyl group, makes 4-(Difluoromethyl)-2-fluoroaniline an exemplary precursor for the synthesis of a wide array of fluorinated heterocyclic compounds.
Synthesis of Fluorinated Quinolines
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry and drug discovery. The aniline (B41778) moiety within this compound serves as a classical entry point for constructing the quinoline core through well-established cyclization reactions.
Classic methodologies such as the Conrad-Limpach and Gould-Jacobs reactions are readily applicable. nih.gov For instance, in a Gould-Jacobs type reaction, this compound can be condensed with reagents like diethyl ethoxymethylidenemalonate, followed by thermal cyclization to yield quinolin-4-one derivatives bearing the desired fluorine and difluoromethyl substituents.
A more direct approach, analogous to modern quinoline synthesis, involves the reaction of the aniline with a β-ketoester or a related 1,3-dicarbonyl compound in the presence of a strong acid catalyst like polyphosphoric acid (PPA). nih.gov This one-pot procedure efficiently constructs the quinoline ring system. The reaction of this compound with ethyl 2-methylacetoacetate, for example, would proceed as outlined in the table below, yielding a highly functionalized 6-(difluoromethyl)-8-fluoro-2,3-dimethylquinolin-4-ol.
| Reactant 1 | Reactant 2 | Conditions | Product |
| This compound | Ethyl 2-methylacetoacetate | Polyphosphoric Acid (PPA), Heat | 6-(Difluoromethyl)-8-fluoro-2,3-dimethylquinolin-4-ol |
Furthermore, this aniline derivative can be used to synthesize 2,4-bis(fluoroalkyl)-substituted quinolines. nih.gov This involves the initial conversion of the aniline to an N-aryl fluoroketimine, which then undergoes a cyclization reaction, leveraging the aryl substituent in a Friedel-Crafts-type attack to form the quinoline core. nih.gov
Construction of Complex Polycyclic Ring Systems
The reactivity of this compound extends beyond the formation of bicyclic systems like quinolines. It serves as an excellent precursor for building more elaborate, fused polycyclic aromatic systems. Analogous anilines, such as 2-fluoro-4-(trifluoromethyl)aniline, are known to be valuable starting materials for tricyclic heterocycles including phenazines and phenoxazines. ossila.com
The synthetic strategy typically involves leveraging both the amino group and the activated C-H bonds of the aromatic ring. Through sequential annulation reactions, where additional rings are fused onto the initial aniline scaffold, complex polycyclic structures can be assembled. rsc.org For example, the amino group can be transformed into other functionalities that facilitate intramolecular cyclizations, leading to the formation of multi-ring systems relevant to materials science and advanced drug discovery programs. nih.gov
Incorporation into Pyrazoles and Related Azoles
Pyrazoles are a critically important class of five-membered nitrogen-containing heterocycles, with many exhibiting potent biological activities in agriculture and medicine. sci-hub.seresearchgate.net While this compound is not a direct precursor for pyrazole (B372694) synthesis, its amino group can be readily transformed into a hydrazine (B178648) functionality through diazotization followed by reduction. This resulting 4-(difluoromethyl)-2-fluorophenylhydrazine is a key intermediate for pyrazole construction.
The most common route to pyrazoles is the cyclocondensation reaction of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.gov The reaction of 4-(difluoromethyl)-2-fluorophenylhydrazine with a fluorinated 1,3-diketone would lead to the formation of pyrazoles substituted with multiple fluorine-containing groups, a strategy often employed to fine-tune biological activity. nih.gov
| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Resulting Heterocycle |
| 4-(Difluoromethyl)-2-fluorophenylhydrazine | 1,1,1-Trifluoro-2,4-pentanedione | 1-(4-(Difluoromethyl)-2-fluorophenyl)-5-methyl-3-(trifluoromethyl)-1H-pyrazole |
| 4-(Difluoromethyl)-2-fluorophenylhydrazine | Ethyl acetoacetate | 1-(4-(Difluoromethyl)-2-fluorophenyl)-3-methyl-1H-pyrazol-5(4H)-one |
Another advanced strategy involves the use of difluoromethyl diazomethane (B1218177) (CF₂HCHN₂) as a building block. sioc-journal.cn This reagent can undergo [3+2] cycloaddition reactions with various alkynes or alkenes to directly install the difluoromethyl-pyrazole core. sioc-journal.cn The significance of this moiety is highlighted by its presence in modern fungicides like Bixafen, whose synthesis relies on intermediates such as ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate. nih.gov
Utilization in Diverse Organic Synthesis Pathways
Beyond its role in heterocycle formation, this compound is a versatile platform for creating a multitude of functionalized molecules and chemical libraries.
Preparation of Functionalized Anilines and Their Derivatives
The primary aromatic amine of this compound is a highly versatile functional handle that can participate in a vast range of chemical transformations. This allows for the synthesis of a large family of derivatives built upon the core 4-(difluoromethyl)-2-fluorophenyl scaffold.
Standard aniline chemistry can be applied to introduce diverse functional groups:
N-Alkylation and N-Acylation: Reaction with alkyl halides or acyl chlorides provides access to secondary and tertiary amines or amides, respectively.
Diazotization Reactions: The amine can be converted to a diazonium salt, a pivotal intermediate that can be subsequently transformed into a wide array of substituents (e.g., -OH, -CN, -Br, -I) via Sandmeyer or related reactions.
Coupling Reactions: The aniline can participate in modern cross-coupling reactions, such as Buchwald-Hartwig amination, to form more complex diarylamines or N-aryl heterocycles.
These transformations effectively use the aniline as a launchpad for extensive structural diversification.
Development of New Fluorinated Scaffolds and Chemical Libraries
The combined utility of this compound in both heterocyclic synthesis and functional group manipulation makes it an ideal building block for the generation of new fluorinated scaffolds and chemical libraries. merckmillipore.com The ability to construct diverse cores (quinolines, pyrazoles, polycyclics) and then further functionalize them allows for a combinatorial approach to discovering new molecules with desired properties. nih.gov
The presence of both an ortho-fluorine atom and a para-difluoromethyl group provides a unique electronic and steric profile that is highly desirable in drug discovery and agrochemical research. nih.govossila.com These libraries of novel compounds serve as a valuable resource for high-throughput screening campaigns aimed at identifying new lead compounds.
Contribution to Specialized Chemical Fields
The strategic placement of a fluorine atom and a difluoromethyl group on the aniline scaffold makes this compound a compound of significant interest in several advanced chemical sectors. Its unique electronic properties and reactivity profile enable its use as a sophisticated building block for creating complex molecules with tailored characteristics.
Fluorine Chemistry and Fluorinated Building Blocks Development
In the realm of fluorine chemistry, this compound stands out as a valuable fluorinated building block. The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The difluoromethyl (-CHF2) group, in particular, is gaining prominence as a bioisostere for hydroxyl, thiol, or amine groups and as a lipophilic hydrogen bond donor. nih.govnih.gov This makes building blocks like this compound highly sought after for developing new molecules in medicinal and agricultural chemistry. sci-hub.senih.gov
The development of synthetic methodologies for creating such building blocks is an active area of research. For instance, photoinduced, transition-metal-free methods have been developed for the difluoroalkylation of anilines, showcasing the ongoing effort to access these valuable compounds efficiently. acs.org this compound serves as a precursor to a variety of more complex fluorinated structures. Its aniline functional group can be readily converted into other functionalities, such as diazonium salts, which can then undergo a range of substitution reactions (e.g., Sandmeyer reaction) to introduce diverse substituents. This versatility allows chemists to leverage the unique properties of the fluoro and difluoromethyl groups in a wide array of molecular architectures.
The table below summarizes the key properties imparted by the fluoro and difluoromethyl functional groups, which underscores the utility of this compound as a building block.
| Functional Group | Position | Key Properties Conferred | Impact on Molecular Design |
| Fluoro (-F) | C2 | Modulates basicity (pKa) of the aniline nitrogen; alters electronic distribution of the aromatic ring; can influence conformation through steric and electronic effects. | Enhances metabolic stability; improves binding affinity through specific fluorine-protein interactions; directs further chemical reactions (ortho-directing). |
| Difluoromethyl (-CHF2) | C4 | Increases lipophilicity (fat solubility); acts as a stable bioisostere of hydroxyl or thiol groups; can participate in hydrogen bonding as a donor. | Improves cell membrane permeability and bioavailability of drug candidates; enhances metabolic stability against oxidative degradation. nih.gov |
Material Science Applications: Liquid Crystals and Polymers
While direct, large-scale industrial use of this compound in specific liquid crystal or polymer products is not extensively documented in mainstream literature, its structural motifs are highly relevant to material science. Fluorinated compounds are crucial in the design of advanced materials, particularly liquid crystals for display technologies.
In liquid crystal design, the introduction of lateral fluorine atoms (like the one at the C2 position in this molecule) is a well-established strategy to modify dielectric anisotropy (Δε), a key parameter for display performance. A lateral fluorine atom can increase the dipole moment perpendicular to the long axis of the molecule, which is essential for developing materials with negative dielectric anisotropy for technologies like vertical alignment (VA) LCDs.
In polymer science, the incorporation of fluorinated monomers can impart desirable properties such as high thermal stability, chemical resistance, and low surface energy (hydrophobicity and oleophobicity). Anilines are common precursors for high-performance polymers like polyimides and polyanilides. The use of a fluorinated aniline derivative such as this compound in polymerization reactions could yield polymers with enhanced properties, suitable for specialized applications in electronics, aerospace, or protective coatings.
Advanced Chemical Research in Agrochemical Synthesis
The difluoromethyl group is a key feature in a new generation of highly effective fungicides, particularly succinate (B1194679) dehydrogenase inhibitors (SDHIs). acs.org Many modern SDHI fungicides are based on a pyrazole-4-carboxamide structure, where a 3-(difluoromethyl)-1-methyl-1H-pyrazole ring is a critical component. sci-hub.seacs.org
This compound is an ideal precursor for synthesizing the aniline-derived portion of these complex agrochemicals. The synthetic pathway often involves the conversion of the aniline into a substituted phenylhydrazine, which is then reacted with a suitable diketone to form the core pyrazole ring of the fungicide. The substituents on the aniline ring are crucial for tuning the biological activity and spectrum of the final product.
For example, the fungicide Bixafen contains a dichlorophenyl group, while Fluxapyroxad contains a 3,4-dichloro-2-fluoroaniline (B1304072) moiety attached to the pyrazole carboxamide core. Research into new SDHI fungicides involves creating libraries of compounds with different substitutions on the aniline ring to optimize efficacy against specific plant pathogens and overcome resistance. acs.org The unique combination of 2-fluoro and 4-difluoromethyl substituents in this compound makes it a valuable intermediate for synthesizing novel fungicidal candidates to control diseases like rice sheath blight. researchgate.net
The table below presents examples of advanced agrochemicals that feature the core difluoromethyl-pyrazole structure, illustrating the type of target molecules for which this compound is a relevant building block.
| Agrochemical Class | Core Structure | Example Target Molecules | Pathogen Controlled |
| SDHI Fungicides | Pyrazole Carboxamide | Bixafen, Fluxapyroxad, Pydiflumetofen | Broad-spectrum fungal pathogens (e.g., Rhizoctonia solani, Valsa mali) acs.orgresearchgate.net |
| Novel Fungicides | Pyrazole-based | Various derivatives targeting rusts and other diseases | Corn rust, Botrytis cinerea, Sclerotinia sclerotiorum nih.gov |
Pharmaceutical Intermediate Synthesis and Drug Design Frameworks
The properties that make this compound valuable in agrochemicals also translate directly to pharmaceutical research. The incorporation of fluorine and fluorinated groups is a routine tactic in modern drug discovery to enhance a molecule's metabolic stability, bioavailability, and binding affinity to its target protein. nih.govmdpi.com Anilines are common structural motifs in many drugs, but they can sometimes be associated with metabolic liabilities. acs.orgnih.gov The strategic fluorination present in this compound can help mitigate these issues.
The difluoromethyl group is particularly valued as a metabolically stable bioisostere of groups like alcohols or thiols, which are common pharmacophores. nih.gov Its ability to act as a hydrogen bond donor can also enhance drug-target interactions. Consequently, building blocks containing the -CHF2 group are used to synthesize potential drug candidates for a wide range of diseases.
This compound can be used as a starting material to construct more complex heterocyclic frameworks that form the core of many pharmaceuticals. The aniline group can be used to build rings like quinolines, quinoxalines, or benzodiazepines. nih.gov For example, it can be used in the synthesis of novel pyrazole amides that have been investigated for their potential as anticancer agents by targeting enzymes like pyruvate (B1213749) kinase M2. The compound serves as a key intermediate for introducing the specifically substituted phenyl ring required for biological activity.
Structure Reactivity Relationship and Fluorine S Electronic and Steric Influence
Impact of Difluoromethyl and Fluoro Substituents on Aromatic Amine Reactivity
The introduction of fluoro and difluoromethyl substituents onto the aniline (B41778) ring has profound consequences for the reactivity of the amino group and the aromatic system. These effects are primarily electronic in nature, influencing the electron density distribution across the molecule.
Both the fluorine atom and the difluoromethyl group are electron-withdrawing. wikipedia.orgdoubtnut.comtiwariacademy.com The high electronegativity of fluorine results in a strong inductive effect (-I), pulling electron density from the aromatic ring. wikipedia.org Similarly, the difluoromethyl group (CF₂H) also exhibits a significant inductive electron-withdrawing effect. nih.gov
This withdrawal of electron density has a direct impact on the basicity of the aniline's amino group. Basicity in anilines is attributed to the availability of the nitrogen atom's lone pair of electrons for donation to a proton or other electrophile. doubtnut.com When electron-withdrawing groups are present on the ring, they delocalize this lone pair, making it less available and thereby reducing the basicity of the amine. doubtnut.comtiwariacademy.com Consequently, 4-(Difluoromethyl)-2-fluoroaniline is expected to be a weaker base compared to aniline or anilines with electron-donating substituents. The combined electron-withdrawing strength of both the fluoro and difluoromethyl groups significantly diminishes the electron density on the nitrogen atom.
Table 1: Comparison of Basicity in Substituted Anilines
| Compound | Substituent(s) | Effect on Basicity |
| Aniline | -H | Reference |
| 4-Fluoroaniline | -F (para) | Weaker base |
| 4-(Trifluoromethyl)aniline | -CF₃ (para) | Significantly weaker base |
| This compound | -CF₂H (para), -F (ortho) | Expected to be a very weak base |
This table is illustrative and based on established principles of electronic effects on aniline basicity.
The substituents on the aniline ring also dictate the regioselectivity of further substitution reactions.
In electrophilic aromatic substitution , the amino group (-NH₂) is a powerful activating and ortho-, para-directing group. However, the deactivating, electron-withdrawing nature of the fluoro and difluoromethyl groups will moderate this effect. While halogens like fluorine are generally deactivating, they are considered ortho-, para-directors for electrophilic attack due to the ability of their lone pairs to stabilize the intermediate carbocation (arenium ion) through resonance. organicchemistrytutor.comyoutube.comcsbsju.edu The difluoromethyl group is a deactivating and meta-directing group. acs.org The interplay of these directing effects in this compound would result in complex reactivity patterns, with the outcome likely dependent on the specific electrophile and reaction conditions.
In nucleophilic aromatic substitution (SNAr) , the presence of strong electron-withdrawing groups is crucial as they stabilize the negatively charged intermediate (Meisenheimer complex). nih.govyoutube.comebyu.edu.tr The difluoromethyl group at the para position and the fluorine atom at the ortho position make the aromatic ring of this compound susceptible to nucleophilic attack, particularly at the positions activated by these groups. nih.govebyu.edu.tr The fluorine atom itself can act as a leaving group in such reactions.
Unique Properties Conferred by the CF₂H Group
The difluoromethyl group (CF₂H) imparts properties beyond simple electron withdrawal, most notably its capacity to act as a hydrogen bond donor.
While typical C-H bonds are not sufficiently polarized to participate in hydrogen bonding, the presence of two highly electronegative fluorine atoms polarizes the C-H bond in the CF₂H group, enabling the hydrogen atom to act as a hydrogen bond donor. nih.govchemistryviews.orgbeilstein-journals.orgacs.org This allows the CF₂H group to serve as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) or thiol (-SH) groups in certain contexts. beilstein-journals.orgacs.org
Hydrogen Bond Donor Characteristics of the Difluoromethyl Group
Quantification of Hydrogen Bond Acidity and Strength
The hydrogen bond donating ability of the CF₂H group has been experimentally and computationally quantified. chemistryviews.orgbeilstein-journals.org Studies have shown that the CF₂H group is a more effective hydrogen bond donor than a methyl group but is generally weaker than conventional donors like OH or NH groups. beilstein-journals.org For instance, the bonding energy of a dimer stabilized by a C-F₂H···O interaction has been calculated to be significant, albeit slightly less than a comparable O-H···O interaction. chemistryviews.org The hydrogen bond acidity can be assessed using methods like NMR spectroscopy by measuring the chemical shift difference of the CF₂H proton in a hydrogen-bond-accepting solvent versus a non-accepting one. beilstein-journals.org
Table 2: Comparative Hydrogen Bond Donor Capabilities
| Donor Group | Typical Interaction Energy (kcal/mol) | Relative Strength |
| O-H | 3 - 10 | Strong |
| N-H | 2 - 6 | Moderate |
| C-F₂H | 1 - 5.5 beilstein-journals.org | Weak to Moderate |
| C-H (alkyl) | < 1 | Very Weak |
Data is compiled from various spectroscopic and computational studies.
Intramolecular vs. Intermolecular Hydrogen Bonding Interactions
The positioning of the CF₂H group in this compound allows for the possibility of both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding. beilstein-journals.orgyoutube.comunt.edukhanacademy.orgquora.com
Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond could potentially form between the hydrogen of the CF₂H group and the lone pair of the adjacent amino group or even the ortho-fluoro substituent. This type of interaction would influence the molecule's preferred conformation. quora.comchemistryguru.com.sg
Intermolecular Hydrogen Bonding: Intermolecular hydrogen bonds can occur between the CF₂H group of one molecule and a hydrogen bond acceptor (like the nitrogen or fluorine atom) on a neighboring molecule. quora.comchemistryguru.com.sg These interactions are significant in the solid state, influencing crystal packing, and can also affect physical properties like melting point and solubility.
The balance between these two types of hydrogen bonding depends on the specific geometric arrangement and the energetic favorability of the interactions. Spectroscopic techniques and X-ray crystallography are often employed to determine the dominant hydrogen bonding motifs in such molecules. nih.govchemistryviews.org
Bioisosteric Mimicry of Hydroxyl, Thiol, and Amine Groups
The difluoromethyl group (CHF2) is increasingly recognized in medicinal chemistry as a "lipophilic hydrogen bond donor." This characteristic allows it to serve as a bioisostere for functional groups such as hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups. epa.gov Bioisosteric replacement is a common strategy in drug discovery to enhance a molecule's properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile, while aiming to maintain its biological activity. princeton.edu
The hydrogen bond donating capacity of the difluoromethyl group is considered to be on a similar scale to that of thiophenol and aniline. epa.gov This mimicry is attributed to the C-H bond in the CHF2 group, which is polarized by the two adjacent fluorine atoms, enabling it to act as a hydrogen bond donor. While it can mimic the hydrogen bonding potential of hydroxyl and amine groups, it is considered a lipophilic alternative, which can be advantageous in modifying a drug candidate's properties. epa.gov For instance, replacing a hydroxyl group, which is hydrophilic and susceptible to metabolic oxidation, with a difluoromethyl group can lead to improved pharmacokinetic profiles. princeton.edu
Influence on Molecular Conformational Preferences
For example, in fluorinated prolines, the strong inductive effect of the fluorine atom can enforce a particular pucker on the pyrrolidine (B122466) ring and bias the conformation of the preceding peptide bond. researchgate.netnih.gov Similarly, in fluorinated piperidines, the orientation of the fluorine atom (axial or equatorial) is influenced by a combination of electrostatic interactions, hyperconjugation, and steric factors. researchgate.net While specific conformational analysis of this compound is not detailed in the provided results, the principles observed in other fluorinated molecules suggest that the fluorine atoms in this compound will significantly influence the orientation of the difluoromethyl and amino groups relative to the benzene (B151609) ring. This can affect how the molecule interacts with biological targets. The 1,3-difluoropropylene motif, for instance, has been shown to strongly influence alkane chain conformation. nih.govnih.gov
Comparative Analysis with Structurally Related Fluorinated Anilines
The properties and reactivity of this compound can be better understood by comparing it with other fluorinated anilines. These comparisons highlight the specific contributions of the difluoromethyl group and the pattern of fluorine substitution on the aromatic ring.
Comparison of this compound with 4-Fluoroaniline
4-Fluoroaniline serves as a basic building block for understanding the effect of a single fluorine substituent on the aniline scaffold. sigmaaldrich.comwikipedia.org The introduction of a difluoromethyl group at the 4-position and an additional fluorine at the 2-position in this compound introduces significant changes in electronic properties, lipophilicity, and steric hindrance. The difluoromethyl group, being a strong electron-withdrawing group, will decrease the basicity of the aniline nitrogen more significantly than the single fluorine in 4-fluoroaniline. This reduced basicity affects its reactivity in reactions such as N-acylation and diazotization. libretexts.org
| Property | 4-Fluoroaniline | This compound |
| Molecular Weight | 111.12 g/mol sigmaaldrich.com | ~175.13 g/mol |
| Boiling Point | 188 °C wikipedia.org | No data available |
| Density | 1.1725 g/cm³ wikipedia.org | No data available |
| Basicity (pKa of conjugate acid) | Lower than aniline | Expected to be significantly lower than 4-fluoroaniline |
Note: Data for this compound is estimated based on the effects of its substituents.
| Compound | Key Structural Feature | Expected Impact on Properties |
| This compound | Fluoro group ortho to the amine. | Steric hindrance around the amine; potential for intramolecular N-H···F hydrogen bonding. |
| 2-(Difluoromethyl)-4-fluoroaniline | Difluoromethyl group ortho to the amine. | Significant steric hindrance around the amine, likely reducing its nucleophilicity. |
| 5-(Difluoromethyl)-2-fluoroaniline | Fluoro group ortho, difluoromethyl group meta to the amine. | Less steric hindrance at the amine compared to the 2-(difluoromethyl) isomer. |
Effects of Multiple Fluorine Substitutions on Reactivity
Increasing the number of fluorine substituents on an aniline ring generally decreases the electron density of the aromatic ring and the basicity of the amino group. rsc.org This deactivation makes the ring less susceptible to electrophilic aromatic substitution. libretexts.org For example, the presence of both a fluorine atom and a difluoromethyl group in this compound makes the aromatic ring significantly less reactive towards electrophiles compared to aniline or even 4-fluoroaniline.
Conversely, the reactivity in nucleophilic aromatic substitution can be enhanced, especially if the fluorine atoms are in positions that can stabilize a negative charge (a Meisenheimer complex) formed during the reaction. The multiple fluorine substituents also influence the molecule's physical properties, such as increasing its lipophilicity and altering its metabolic stability. nih.gov Studies on other multiply fluorinated anilines, such as 2,6-difluoro-4-iodoaniline, have shown that fluorine substituents can act as competitive acceptors for hydrogen and halogen bonds, influencing the crystal packing and intermolecular interactions. researchgate.net
Computational and Theoretical Investigations
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and bonding characteristics of 4-(Difluoromethyl)-2-fluoroaniline. While specific studies on this exact molecule are not abundant in the public literature, extensive research on analogous fluoroanilines and difluoromethylated aromatic compounds allows for a detailed theoretical projection. bohrium.comcdnsciencepub.comchemrxiv.orgijrte.orgchemrxiv.orgnih.gov
DFT calculations, often employing hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p), are used to optimize the molecular geometry and compute a range of electronic properties. cdnsciencepub.comijrte.org For this compound, these calculations would reveal the influence of the electron-withdrawing fluorine atom on the aromatic ring and the difluoromethyl group at the para position. The fluorine at position 2 is expected to inductively withdraw electron density, influencing the charge distribution across the aniline (B41778) ring. cdnsciencepub.comchemrxiv.org
Key electronic parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. bohrium.comcdnsciencepub.com In related fluoroanilines, the position and number of fluorine substituents have been shown to significantly affect these frontier orbital energies. cdnsciencepub.com For instance, a study on various fluoroanilines demonstrated that increasing fluorination can alter the delocalization of double bonds, which in turn affects the molecule's suitability for applications like conducting polymers. cdnsciencepub.com
Natural Bond Orbital (NBO) analysis is another powerful tool used to understand bonding in terms of localized electron-pair bonds and lone pairs. bohrium.com This analysis can quantify hyperconjugative interactions and charge delocalization, providing a more intuitive chemical picture of the electronic effects of the fluoro and difluoromethyl substituents on the aniline core. bohrium.com The table below illustrates typical electronic properties that would be determined for this compound through such calculations, based on data for analogous compounds.
Table 1: Predicted Electronic Properties of this compound from DFT Calculations This table is illustrative and based on typical values for related fluoroaniline (B8554772) derivatives.
| Property | Predicted Value | Significance |
| HOMO Energy | ~ -6.5 eV | Relates to the ability to donate electrons. |
| LUMO Energy | ~ -1.2 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | ~ 5.3 eV | Indicator of chemical stability and reactivity. bohrium.comcdnsciencepub.com |
| Dipole Moment | ~ 3.5 D | Influences intermolecular interactions and solubility. cdnsciencepub.comchemrxiv.org |
| NPA Charge on N | ~ -0.8 e | Indicates the nucleophilicity of the amino group. |
| NPA Charge on F (ring) | ~ -0.5 e | Reflects the electron-withdrawing nature of fluorine. |
| NPA Charge on F (CF2H) | ~ -0.4 e | Shows the electronic environment of the difluoromethyl group. |
Molecular Dynamics Simulations for Conformational Analysis
The conformational flexibility of this compound, particularly the orientation of the amino and difluoromethyl groups relative to the benzene (B151609) ring, is critical for its interaction with other molecules, including biological receptors. Molecular dynamics (MD) simulations provide a powerful approach to explore the conformational landscape of the molecule over time, considering solvent effects and temperature. rsc.orgnih.govnih.govnih.gov
In these simulations, a force field (a set of parameters describing the potential energy of the system) is chosen to model the interatomic interactions. The system, comprising one or more molecules of the compound and often an explicit solvent like water, is then allowed to evolve over time according to the laws of classical mechanics. nih.govyoutube.com Analysis of the resulting trajectory provides information on preferred dihedral angles, the stability of different conformers, and the dynamics of their interconversion. nih.gov It is plausible that an intramolecular hydrogen bond could form between one of the amino hydrogens and the fluorine atom at the ortho position, influencing the planarity of the amino group with respect to the ring. umanitoba.ca
Prediction and Elucidation of Reaction Mechanisms via Computational Chemistry
Computational chemistry offers profound insights into the potential chemical reactions involving this compound, allowing for the prediction of reaction pathways, transition states, and activation energies. This is particularly valuable for understanding its synthesis and potential metabolic fate. nih.govmdpi.com
One of the key reactions for aniline derivatives is nucleophilic aromatic substitution (SNAr). researchgate.netmdpi.comnih.gov Computational studies on SNAr reactions of related electron-deficient arenes can model the stepwise pathway, which typically involves the formation of a Meisenheimer complex (a σ-adduct). nih.govresearchgate.net For this compound, theoretical calculations could predict the regioselectivity of nucleophilic attack and the relative ease of displacing leaving groups. The electron-withdrawing properties of both the ortho-fluoro and para-difluoromethyl groups are expected to activate the ring towards such reactions.
Furthermore, computational methods can elucidate the mechanisms of reactions involving the difluoromethyl group itself. For example, the synthesis of difluoromethylated compounds can sometimes be challenging, and computational tools like 'quantum chemistry aided retrosynthetic analysis' (QCaRA) can help discover novel synthetic routes by systematically searching for decomposition paths of the target product. amazonaws.com DFT calculations can also be used to study the kinetics and mechanisms of reactions with radicals, such as the hydroxyl radical in atmospheric or biological contexts. mdpi.com A study on the reaction of 4-methyl aniline with OH radicals, for instance, used DFT to map out the potential energy surface and identify the major reaction products. mdpi.com
Computational Studies on Intermolecular Interactions
The way this compound interacts with its environment, especially with biological macromolecules like proteins, is fundamental to its potential applications in medicinal chemistry. Computational methods are extensively used to study these non-covalent interactions. umanitoba.canih.govucla.eduacs.orgnih.govconsensus.app
The fluorine atoms and the amino group in this compound can participate in hydrogen bonding, a critical interaction for molecular recognition in biological systems. nih.govnih.govconsensus.app While organic fluorine is a weak hydrogen bond acceptor, its presence can significantly modulate the hydrogen-bonding capabilities of nearby functional groups and influence interactions with water molecules in a binding pocket. nih.govacs.org
Computational studies on fluorinated ligands have shown that the aniline NH group can form intramolecular hydrogen bonds with an ortho-fluorine substituent, which in turn affects its availability for intermolecular interactions. umanitoba.caucla.edu The difluoromethyl group (CHF₂) can also act as a weak hydrogen bond donor through its C-H bond. Computational analyses, often using QM/MM (Quantum Mechanics/Molecular Mechanics) methods, can quantify the strength and geometry of these hydrogen bonds. acs.org Such studies are crucial for understanding how the molecule might orient itself within a protein's active site. nih.govnih.gov
Predicting how strongly a ligand will bind to its target protein (binding affinity) and whether it will bind preferentially to the target over other proteins (selectivity) are primary goals of computational drug design. acs.orgresearchgate.net For derivatives of this compound, molecular docking and free energy calculations are the principal tools used for these predictions.
Molecular docking simulations place the ligand into the binding site of a protein in various possible orientations and conformations, and a scoring function is used to estimate the binding affinity for each pose. frontiersin.org This allows for the rapid screening of virtual libraries of compounds and the identification of promising candidates. frontiersin.orgnih.gov
For more accurate predictions, methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI), which are based on MD simulations, can be employed. acs.org These computationally intensive methods calculate the relative binding free energy between two similar ligands, providing valuable guidance for lead optimization. The unique properties of the difluoromethyl group, which can serve as a bioisostere for a hydroxyl group or a thiol, make such calculations particularly relevant for designing selective inhibitors, for example, for protein kinases. frontiersin.orgnih.gov
Design of Novel Difluoromethylated Compounds through Computational Screening
Computational screening, or virtual screening, is a powerful strategy for identifying novel bioactive compounds from large chemical databases. nih.govwiley.com This approach is highly relevant for leveraging the this compound scaffold to design new therapeutic agents, such as kinase inhibitors. frontiersin.orgnih.govnih.govacs.org
The process often begins with the creation of a virtual library of compounds based on the this compound core, with various substituents added to explore the chemical space. This library is then screened against a specific biological target using molecular docking. nih.govwiley.com Hits from this initial screen can then be subjected to more rigorous computational analysis, such as MD simulations and binding free energy calculations, to refine the predictions. nih.gov Machine learning and QSAR (Quantitative Structure-Activity Relationship) models can also be developed based on existing data to predict the activity of new designs. nih.govnih.gov This in silico-driven approach accelerates the discovery process, reduces costs, and allows for the rational design of compounds with improved potency and selectivity. wiley.comacs.org
Future Directions and Unexplored Research Avenues
Development of Novel Reagents and Catalysts for Selective Difluoromethylation
The selective introduction of the difluoromethyl (CF2H) group into aromatic systems is a cornerstone of modern organofluorine chemistry. Historically, methods for creating CF2H-containing compounds involved harsh reagents like (diethylamino)sulfur trifluoride (DAST) for the fluorination of aldehydes. nih.gov However, the field is rapidly advancing toward milder and more selective protocols.
Recent progress has focused on two primary strategies: the direct transfer of a CF2H group and a stepwise approach involving the introduction of a functionalized moiety followed by transformation. ingentaconnect.comresearchgate.net A significant breakthrough has been the development of bespoke difluoromethylation reagents that operate through radical, nucleophilic, or electrophilic pathways. rsc.orgrsc.org For instance, zinc(II) bis(difluoromethanesulfinate), also known as the Baran reagent or DFMS, has emerged as a powerful tool for the direct difluoromethylation of nitrogen-containing heteroarenes via a radical process. nih.gov Other innovative reagents include S-(difluoromethyl)diarylsulfonium salts and N-Tosyl-S-difluoromethyl-S-phenylsulfoximine, which can transfer the CF2H group to various nucleophiles. sustech.edu.cnacs.org
The development of advanced catalytic systems is also crucial. Metals such as copper, iron, and silver have been successfully employed to catalyze difluoromethylation reactions under mild conditions. ingentaconnect.comnih.gov Goossen and co-workers, for example, developed a Sandmeyer-type difluoromethylation using a Cu-CF2H complex formed in situ. ingentaconnect.com Future research will likely focus on creating more efficient, cost-effective, and environmentally benign catalysts, including non-metal-based systems and photocatalysts, to broaden the scope and applicability of selective difluoromethylation for synthesizing complex molecules like derivatives of 4-(difluoromethyl)-2-fluoroaniline. nih.gov
| Reagent/Precursor | Catalyst/Initiator | Reaction Type | Key Feature |
|---|---|---|---|
| (Diethylamino)sulfur trifluoride (DAST) | N/A | Deoxyfluorination | Traditional method, often requires harsh conditions. nih.gov |
| Zinc(II) bis(difluoromethanesulfinate) (DFMS) | tBuOOH (radical initiator), Iron, Silver | Radical C-H Difluoromethylation | Mild, scalable, and chemoselective for heteroarenes. ingentaconnect.comnih.gov |
| TMSCF2H (with CuSCN) | Copper | Cross-coupling | Enables Sandmeyer-type difluoromethylation of diazonium salts. ingentaconnect.com |
| S-(Difluoromethyl)sulfonium salts | Photocatalyst (Visible Light) | Radical Difluoromethylation | Efficient for C-H functionalization under mild, oxidant-free conditions. nih.govresearchgate.net |
| N-Tosyl-S-difluoromethyl-S-phenylsulfoximine | Base | Electrophilic/Carbene Transfer | Transfers CF2H group to S-, N-, and C-nucleophiles. acs.org |
Asymmetric Synthesis of Chiral Derivatives of this compound
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. Consequently, the development of methods for the asymmetric synthesis of chiral molecules containing a difluoromethyl group is a critical research area. nih.gov Creating chiral derivatives from this compound, such as α-difluoromethylamines, requires precise control over stereochemistry.
Several strategies have been explored to achieve this. One approach involves the diastereoselective nucleophilic difluoromethylation of chiral N-(tert-butanesulfinyl)imines. cas.cn Another powerful method is reagent-controlled asymmetric synthesis, where a chiral reagent dictates the stereochemical outcome. For example, the use of a chiral difluoromethyl phenyl sulfoximine (B86345) has been shown to enable the highly stereoselective difluoromethylation of ketimines, providing efficient access to enantiomerically enriched α-difluoromethyl amines. nih.gov
Catalytic asymmetric methods are also being developed. Chiral Ni(II) complexes have been used to synthesize a range of fluorinated amino acids with excellent enantiomeric purities. beilstein-journals.org Similarly, copper-catalyzed asymmetric difluoromethylation using an in situ generated difluorocarbene has been reported for producing chiral α-difluorinated amino acids. nih.gov Future research will aim to expand the library of chiral ligands and catalysts that can be applied to substrates like this compound, enabling the synthesis of a wider array of complex chiral derivatives with high efficiency and stereoselectivity.
| Asymmetric Strategy | Chiral Source | Substrate Type | Outcome |
|---|---|---|---|
| Reagent-Controlled Reaction | Chiral (S)-difluoromethyl phenyl sulfoximine | Ketimines | Highly stereoselective formation of α-difluoromethyl amines. nih.gov |
| Auxiliary-Controlled Reaction | Chiral N-(tert-butanesulfinyl)imines | Imines | Diastereoselective synthesis of difluoromethylated amines. cas.cn |
| Catalytic Asymmetric Synthesis | Chiral Ni(II) Complex | Nucleophilic glycine/alanine equivalents | Synthesis of enantiopure fluorinated amino acids. beilstein-journals.org |
| Catalytic Asymmetric Synthesis | Copper-Chiral Ligand Complex | Imines | Enantioselective synthesis of α-difluorinated amino acids. nih.gov |
Integration of this compound in Materials Science Innovations
The unique properties conferred by fluorine atoms make organofluorine compounds, including this compound, highly valuable in materials science. Fluoropolymers are well-known for their exceptional chemical resistance, thermal stability, and unique surface properties. polyacs.org The incorporation of fluorinated building blocks like this compound into polymer backbones can lead to new materials with tailored characteristics for advanced applications.
In the electronics industry, fluoropolymers play a crucial role due to their high purity and excellent electrical properties, such as low dielectric constants. These characteristics are essential for producing high-performance components, including high-frequency printed circuit boards required for 5G technology. The difluoromethyl group in this compound can further enhance these properties, potentially leading to materials with improved processability and adhesion to other substrates.
Furthermore, fluorinated aniline (B41778) derivatives are used as precursors for synthesizing complex heterocyclic compounds that can serve as organic electronic materials. mdpi.com The electron-withdrawing nature of the fluoro and difluoromethyl groups can modulate the electronic properties (e.g., HOMO/LUMO energy levels) of π-conjugated systems, making them suitable for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs). Unexplored research avenues include the systematic investigation of polymers and functional materials derived from this compound to unlock new innovations in coatings, membranes, and advanced electronics.
| Application Area | Key Property Conferred by Fluorinated Aniline | Potential Innovation |
|---|---|---|
| Advanced Electronics (e.g., 5G) | Low dielectric constant, thermal stability, chemical resistance. | High-frequency printed circuit boards with lower signal loss. |
| Specialty Fluoropolymers | Enhanced thermal and chemical stability, unique surface properties. polyacs.org | New materials for extreme environment applications and protective coatings. |
| Organic Electronics (OLEDs, OPVs) | Modulation of electronic energy levels, improved stability. | More efficient and durable organic semiconductor materials. mdpi.com |
| Advanced Membranes | Hydrophobicity and oleophobicity, chemical inertness. | Highly selective and durable membranes for separation processes. |
Mechanistic Elucidation of Complex Biological Pathways Modulated by Difluoromethylated Compounds
In medicinal chemistry, the difluoromethyl group is recognized for its ability to significantly alter the biological properties of a molecule. It can act as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, allowing it to mimic the interactions of these functional groups with biological targets while improving metabolic stability. researchgate.net The polarized C-H bond in the CF2H group enables it to function as a lipophilic hydrogen bond donor, a property that can enhance binding affinity to proteins and enzymes. researchgate.net
Derivatives of this compound are being explored as scaffolds for various bioactive agents, including kinase inhibitors. researchgate.net Understanding precisely how these compounds interact with their biological targets is crucial for rational drug design. Mechanistic studies, combining experimental techniques with computational modeling, can elucidate these interactions at an atomic level. For example, computational docking can predict how a difluoromethylated ligand fits into the active site of an enzyme, highlighting key interactions like hydrogen bonds or π-π stacking.
| Role of CF2H Group | Biological Target/Pathway | Method for Mechanistic Study |
|---|---|---|
| Bioisostere of -OH or -SH group | Enzyme active sites (e.g., proteases, kinases). researchgate.net | X-ray crystallography, Enzyme inhibition assays. |
| Lipophilic Hydrogen Bond Donor | Protein binding pockets. researchgate.net | Computational docking, Molecular dynamics simulations. |
| Modulator of Lipophilicity (LogP) | Cell membrane permeability. | In vitro permeability assays (e.g., PAMPA). |
| Enhancer of Metabolic Stability | Cytochrome P450 enzymes. | Metabolic stability assays using liver microsomes. |
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design
The complexity of chemical synthesis and the vastness of chemical space present significant challenges for the discovery of new molecules. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to address these challenges. chemcopilot.com These technologies can accelerate the research and development of compounds based on the this compound scaffold in two key areas: reaction prediction and de novo compound design.
In compound design, generative AI models can design novel molecules with specific desired properties. oxfordglobal.com By learning from existing chemical structures and their associated biological activities, these models can generate new molecular architectures based on a core scaffold like this compound. github.io These generated compounds can be optimized in silico for properties such as binding affinity to a specific target, metabolic stability, and low toxicity before being synthesized. The integration of AI and ML into the research workflow promises to significantly accelerate the discovery of new drugs and materials. bioengineer.orgfrontiersin.org
| AI/ML Application | Specific Task | Potential Impact |
|---|---|---|
| Reaction Prediction | Predicting reaction yield, regioselectivity, and byproducts. uni-muenster.de | Faster optimization of synthetic routes; reduced experimental cost. |
| Synthesis Planning | Proposing retrosynthetic pathways for target molecules. frontiersin.org | Discovery of novel and more efficient synthetic strategies. |
| De Novo Compound Design | Generating novel molecular structures with desired properties. oxfordglobal.com | Rapid exploration of chemical space for new drug candidates or materials. |
| Lead Optimization | Predicting and improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. github.io | Higher success rate in preclinical development; faster design-make-test-analyze cycles. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
